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Nemtabrutinib reversible BTK inhibitor structure

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

Chemical Structure and Properties

Nemtabrutinib is a small molecule with a specific structure that enables its reversible, non-covalent binding

to BTK.

Property Detail

Systematic (IUPAC)  (2-chloro-4-phenoxyphenyl)(4-(((3r,6s)-6-(hydroxymethyl)tetrahydro-2h-pyran-3-
Name yl)amino)-7h-pyrrolo(2,3-d)pyrimidin-5-yl)methanone [1]

Chemical Formula C25H23CIN4Oa4 [1]
Molecular Weight 478.93 g/mol [1]

DrugBank DB18866 [1]
Accession Number

Modality Small Molecule [1]

Mechanism of Action and Binding

The therapeutic action of nemtabrutinib stems from its unique mode of binding and inhibition.
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Aspect Description

Target Tyrosine-protein kinase BTK (UniProt ID: Q06187) [1]

Binding Type Reversible & Non-covalent [2] [3]

Key Does not require binding to cysteine residue C481,; effective against C481-mutant

Differentiator BTK (e.g., C481S) [3] [4] [5]

Primary Effect Inhibits BTK autophosphorylation and downstream B-cell receptor (BCR) signaling,
leading to death of malignant B-cells [2] [5]

The following diagram illustrates the key signaling pathway targeted by nemtabrutinib and the site of its

inhibitory action.
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Diagram 1: Nemtabrutinib inhibits B-cell receptor signaling by reversibly binding both wild-type and C481-

mutant BTK, blocking downstream survival signals.

Biochemical and Cellular Profiling Data

Comprehensive profiling reveals the selectivity and off-target interactions of nemtabrutinib, which inform

its efficacy and potential side effects.
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Table 1: Key Kinase Targets and Cellular Sensitivities

Data derived from biochemical kinase assays and cancer cell line viability profiling [3].

Inhibition / Correlation (at 1

Kinase | Marker uM) Notes | Experimental Method

BTK (Wild-type ICso0 in low NM range Primary target; reversible inhibition [3] [4].
& C481S)

MEK1 Direct inhibition confirmed Molecular docking suggests binding in ATP-

pocket; SPR & ELISA assays [3].

FGFR3 Sensitivity correlated with high Identified via gene expression analysis of
gene expression sensitive cell lines [3].

BRAF-mutant ~3x higher sensitivity vs. wild- Cell viability assays; profile similarity to

cell lines type MEK/ERK/RAF inhibitors [3].

Key Experimental Protocols

For reproducibility, here are the core methodologies used to generate the data above.

Biochemical Kinase Inhibition Assay (MSA)

e Purpose: To measure the direct inhibition of kinase enzymatic activity by nemtabrutinib [3].

¢ Procedure: Kinase activity is assessed using a mobility shift assay (MSA). The reaction includes the
kinase, its substrate, ATP (at concentration Ky, yjn), and the inhibitor (nemtabrutinib). The conversion
of substrate to product is quantified. Percentage inhibition is calculated at a fixed concentration of
nemtabrutinib (e.g., 1 uM). ICso values are determined using a 10-point dilution series of the
compound [3].

Cancer Cell Line Viability Assay (Oncolines Panel)
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e Purpose: To profile the anti-proliferative effect of nemtabrutinib across a large panel of human
cancer cell lines and identify predictive biomarkers [3].
e Procedure:
o Cell Seeding: 160 cancer cell lines are seeded in 384-well plates at optimized densities [3].
o Dosing: After 24 hours, cells are treated with nemtabrutinib in a 9-point dilution series.
Vehicle-treated controls define 100% viability [3].
o Incubation & Readout: After 72 hours, cell viability is measured using a luminescent ATP-
based assay (e.g., ATPIlite 1Step). Intracellular ATP concentration correlates with cell number
[3].
o Data Analysis: ICso values are calculated by fitting a 4-parameter logistic model to the dose-
response data. Sensitivity profiles are compared to other kinase inhibitors, and correlated with
genomic data (e.g., mutation status, gene expression) to identify biomarkers [3].

Surface Plasmon Resonance (SPR) Binding Analysis

e Purpose: To confirm direct binding and determine binding kinetics between nemtabrutinib and a
target kinase (e.g., MEK1) [3].

e Procedure: Biotinylated, inactive kinase is immobilized on a sensor chip. Nemtabrutinib is flowed
over the chip at different concentrations. The Biacore instrument measures the change in the
refractive index (Response Units, RU) at the chip surface as the compound binds and dissociates.
The resulting sensorgrams are analyzed to determine association (k,) and dissociation (kqy) rate

constants, from which the equilibrium dissociation constant (Kp) is calculated [3].

Clinical Relevance and Development Status

Nemtabrutinib is being developed to address the unmet need for patients with B-cell malignancies who

have developed resistance to prior therapies.

Aspect Summary

Key Indication Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) and B-cell
Non-Hodgkin Lymphoma (NHL) [4] [1]

Recommended Phase Il 65 mg administered orally once daily [4]
Dose (RP2D)
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Aspect Summary

Reported Efficacy (Phasel)  Overall Response Rate (ORR) of 75% in CLL patients at the 65 mg
dose [4]

Development Status Undergoing investigation in Phase Il clinical trials for previously
untreated CLL/SLL [1] [5]

The experimental data and clinical profile show that nemtabrutinib is a potent, reversible BTK inhibitor
with a distinct mechanism to overcome resistance. Its additional activity against kinases in the MAPK

pathway suggests a broader potential application.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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